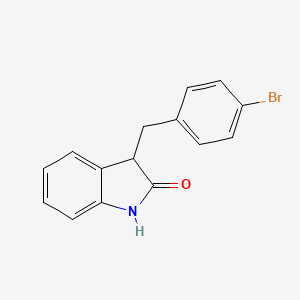

3-(4-Bromobenzyl)indolin-2-one

Description

Significance of the Indolin-2-one Core in Heterocyclic Chemistry and Bioactive Molecules

The indolin-2-one scaffold is a cornerstone in heterocyclic chemistry due to its synthetic accessibility and the ease with which it can be functionalized at various positions, particularly at the C-3 position. This allows for the creation of diverse molecular architectures with a broad spectrum of biological activities. The inherent reactivity of the carbonyl group and the adjacent methylene (B1212753) group at the C-3 position makes it a prime target for various chemical transformations, including condensation, substitution, and spiro-annulation reactions.

The significance of the indolin-2-one core extends profoundly into the realm of bioactive molecules. researchgate.netbohrium.com Derivatives of this scaffold have been shown to exhibit a remarkable range of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. nih.gov This broad bioactivity is attributed to the ability of the indolin-2-one nucleus to interact with various biological targets, such as protein kinases. ekb.eg Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. benthamdirect.combenthamscience.com Consequently, the indolin-2-one scaffold has become a key building block in the design of kinase inhibitors. ekb.eg Several successful drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, are based on the indolin-2-one framework. ekb.egrsc.orgscirp.org

Historical Perspectives on Academic Investigations of Indolin-2-ones and their Derivatives

The academic exploration of indolin-2-ones dates back to the 19th century. rsc.org Early research focused on the fundamental synthesis and reactivity of the core structure, laying the groundwork for future investigations. A pivotal moment in the history of indolin-2-one chemistry was the discovery of isatin (B1672199) (indole-2,3-dione) and its versatile reactivity. rsc.org Isatin has since become a key precursor for the synthesis of a vast number of indolin-2-one derivatives. rsc.orgjneonatalsurg.com

Over the decades, research has evolved from basic chemical studies to in-depth investigations of the biological potential of these compounds. The recognition of the indolin-2-one scaffold as a "privileged structure" in the late 20th century spurred a surge in research aimed at developing new therapeutic agents. This led to the synthesis and evaluation of numerous derivatives, with a significant focus on their anticancer properties. The development of Sunitinib marked a major milestone, validating the indolin-2-one core as a clinically relevant pharmacophore for kinase inhibition. scirp.org

Overview of Research Trajectories for 3-Substituted Indolin-2-ones, with emphasis on 3-(4-Bromobenzyl)indolin-2-one

Research into 3-substituted indolin-2-ones has been a particularly fruitful area of investigation. The C-3 position of the indolin-2-one ring is highly amenable to substitution, allowing for the introduction of a wide variety of functional groups and molecular fragments. This has enabled researchers to systematically explore the structure-activity relationships (SAR) of these compounds and optimize their biological activity against specific targets. benthamdirect.combenthamscience.comingentaconnect.com

A significant research trajectory has been the development of 3-substituted indolin-2-ones as selective kinase inhibitors. benthamdirect.comingentaconnect.comnih.govacs.org By modifying the substituent at the C-3 position, scientists have been able to achieve selectivity for different receptor tyrosine kinases (RTKs), such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR). nih.govacs.org For instance, studies have shown that 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit high selectivity towards EGFR and Her-2 RTKs. nih.govacs.org

Within this context, This compound has emerged as a compound of interest in medicinal chemistry. smolecule.com The presence of the 4-bromobenzyl group at the C-3 position is a key structural feature. The bromine atom, a halogen, can enhance the compound's reactivity and its potential for biological interactions, including halogen bonding, which can contribute to target binding affinity. smolecule.com

Research on this compound and its derivatives has primarily focused on their potential as anticancer agents. smolecule.com For example, a related compound, (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one, has demonstrated noteworthy antitumor potential and has been identified as an effective tyrosine kinase inhibitor. mdpi.com The synthesis of this compound can be achieved through methods like the nucleophilic substitution of isatin with 4-bromobenzyl bromide. smolecule.com This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C15H12BrNO |

|---|---|

Molecular Weight |

302.16 g/mol |

IUPAC Name |

3-[(4-bromophenyl)methyl]-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C15H12BrNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18) |

InChI Key |

FIDFCDTVNWFMDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of Indolin 2 One Systems

Intrinsic Reactivity of the Indolin-2-one Moiety

The indolin-2-one core possesses distinct reactive sites that are central to its synthetic utility. The reactivity is primarily centered around the C-3 position, which is a stereogenic center in substituted derivatives, and the nitrogen atom of the lactam ring.

Reactivity at the β-Carbon (C-3) Position

The C-3 position of the indolin-2-one scaffold is a focal point for a variety of chemical transformations. This position is adjacent to both the aromatic ring and the carbonyl group, rendering the C-3 proton acidic and susceptible to deprotonation, which facilitates the formation of a nucleophilic enolate.

Key reactions at the C-3 position include:

Alkylation and Alkenylation: The C-3 position can be functionalized through alkylation and alkenylation reactions. For instance, the direct alkenylation of indolin-2-ones can be achieved using various reagents under basic conditions. beilstein-journals.org A metal-free method for the C(sp³)–H peroxidation of 3-substituted indolin-2-ones has been developed, using tert-butyl hydroperoxide as both an oxidant and a peroxidation reagent to form a new C-O bond at this position. thieme-connect.comscispace.com These 3-peroxyindolin-2-ones can be subsequently transformed into 3-hydroxyindolin-2-ones. thieme-connect.com

Condensation and Cyclization: The carbonyl group at C-2 influences the reactivity at C-3, enabling condensation reactions. smolecule.com The compound can undergo cyclization to form more complex heterocyclic structures through electrophilic or nucleophilic attacks. smolecule.com

Halogenation and Subsequent Substitution: The C-3 position can be halogenated, and this halo-substituent can then be displaced by various nucleophiles. An environmentally benign method for the synthesis of 3-alkoxylated-2-oxindoles involves the direct alkoxylation of 3-halooxindoles, where alcohols serve as both substrates and solvents. mdpi.com This has been demonstrated in the synthesis of compounds like 3-(4-Bromobenzyl)-3-isopropoxyindolin-2-one. mdpi.com

Oxidative Coupling: Copper-catalyzed oxidative processes allow for the construction of sulfur-substituted quaternary carbons at the C-3 position, leading to C3-alkylated 3-thioxyindolin-2-ones. rsc.org

The diverse reactivity at the C-3 position has been extensively explored for the synthesis of novel derivatives with potential biological activities. nih.govacs.org

Table 1: Examples of Reactions at the C-3 Position of Indolin-2-one Derivatives

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Peroxidation | tert-Butyl hydroperoxide (TBHP), DCE, 85 °C, metal-free | 3-Peroxyindolin-2-ones | thieme-connect.comscispace.com |

| Alkoxylation | Alcohols (as substrate and solvent), 35 °C | 3-Alkoxylated-2-oxindoles | mdpi.com |

| Sulfenylation/Alkylation | Copper salts | C3-Alkylated 3-thioxyindolin-2-ones | rsc.org |

| Alkenylation | 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, NaH, THF | 3-Alkenylindolin-2-ones | beilstein-journals.org |

Reactivity at the N-H Position

The nitrogen atom within the indolin-2-one lactam is a secondary amine and exhibits characteristic reactivity. The N-H proton is weakly acidic and can be removed by strong bases. bhu.ac.in

Key reactions at the N-H position include:

N-Alkylation and N-Arylation: Deprotonation with strong bases like sodium hydride or sodamide generates an N-anion that can react with electrophiles. bhu.ac.in The resulting N-metallated indoles are nucleophilic and can undergo reactions at either the nitrogen or the C-3 position, with the reaction site depending on the nature of the counter-ion and the electrophile. bhu.ac.in Ionic sodium and potassium salts tend to favor reaction at the nitrogen. bhu.ac.in

N-Acylation: The nitrogen can be acylated to form N-acyl derivatives.

Mannich-type Reactions: The N-H group can participate in reactions such as the Mannich reaction, as seen in the synthesis of 1-(substitutedphenylaminomethyl)-3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-ones. mdpi.com

Condensation: The N-H position is reactive towards condensing agents, which has been utilized in the preparation of N-H indole-2-carboxamide derivatives using 1,1'-carbonyldiimidazole. tandfonline.com

Detailed Mechanistic Investigations of Indolin-2-one Formation and Transformation

The formation and subsequent reactions of indolin-2-ones are often facilitated by catalysts, and understanding the underlying mechanisms is crucial for developing efficient and selective synthetic methods.

Acid- and Base-Catalyzed Reaction Mechanisms

Both acid and base catalysis play a significant role in the synthesis and transformation of indolin-2-one systems. researchgate.netnih.gov

Base-Catalyzed Reactions: The synthesis of 3-(4-Bromobenzyl)indolin-2-one can be achieved through the nucleophilic substitution of isatin (B1672199) with 4-bromobenzyl bromide in the presence of a base like anhydrous potassium carbonate. smolecule.com Base-catalyzed protocols have also been developed for the conversion of thioxothiazolidin-indolin-2-ones into other complex structures. nih.govresearchgate.net A kinetic study of a base-catalyzed polymerization of a 3,3-dibromo-indolin-2-one derivative indicated a second-order reaction, where the initial reaction between the indolin-2-one and the base is the slower, rate-determining step. acs.org In a bifunctional Brønsted base-catalyzed asymmetric cyclization, the catalyst is proposed to deprotonate the indolin-2-imine to form a nucleophilic enamine intermediate, which then participates in the reaction. acs.org

Acid-Catalyzed Reactions: Acid catalysis is commonly employed in reactions involving the indolin-2-one scaffold. For example, tungstic acid has been used as a heterogeneous catalyst for the synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives. researchgate.net The proposed mechanism involves the protonation of the carbonyl group on the isatin precursor by the acid catalyst, which activates it for nucleophilic attack by indole (B1671886). researchgate.nettandfonline.com Subsequent dehydration yields the final product. tandfonline.com Brønsted acids like p-toluenesulfonic acid monohydrate (PTSA·H2O) have also been shown to be effective catalysts for selective cyclization reactions involving indolin-2-one derivatives. thieme-connect.com

Indolyl 1,3-Heteroatom Transposition (IHT) and Mechanistic Duality

A significant transformation related to the functionalization of the indole nucleus at the C-3 position is the Indolyl 1,3-Heteroatom Transposition (IHT). nih.gov This process, studied in-depth for N-hydroxyindole derivatives, reveals a novel mechanistic duality. nih.govrsc.orgresearchgate.netscispace.com

In-depth mechanistic investigations suggest that two distinct mechanisms operate simultaneously during the IHT reaction. nih.govrsc.orgresearchgate.net The relative contribution of each mechanistic pathway, their respective energy barriers, and the identity of the primary pathway are functions of the electronic properties of the substrate system. nih.govrsc.org This mechanistic understanding has enabled the development of a strategy for the efficient introduction of heteroatoms (both oxygen and nitrogen) at the 3-position of the indole core, which is the key structural element of indolin-2-one. nih.govrsc.orgscispace.comresearchgate.net The reaction exhibits a broad substrate scope, providing access to functionalized indoles, indolenines, and indolines. nih.govrsc.org

Metal-Catalyzed Reactions and Proposed Mechanistic Pathways

Transition metal catalysis offers powerful and versatile methods for the synthesis and functionalization of indolin-2-one derivatives.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions. A selective protocol for synthesizing (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones from 3-(2-(hydroxymethyl)aryl)-N-methyl-N-arylpropiolamides proceeds via a Pd-catalyzed oxidative intramolecular C-H functionalization. acs.org The proposed mechanism involves a C-H activation process. acs.org Palladium-catalyzed asymmetric allylic alkylation has also been established as an efficient method for synthesizing 2,2-disubstituted indolin-3-ones. rsc.org

Copper-Catalyzed Reactions: Simple copper salts can catalyze a one-pot oxidative sulfenylation and alkylation of indolin-2-ones, providing a direct route to C3-alkylated 3-thioxyindolin-2-ones from readily available starting materials. rsc.org

Rhodium- and Cobalt-Catalyzed Reactions: Rhodium(III) catalysts have been shown to be effective for the C2-H activation and amidation of indole derivatives. nih.gov Cobalt(III)-catalyzed C(sp²)-H amidation provides a robust, room-temperature synthesis of benzofused lactams, including indolin-2-ones. researchgate.net Mechanistic studies suggest these reactions proceed via pathways that allow for catalyst-controlled chemoselectivity. nih.govmdpi.com

Carbene Insertion Reactions: Transition metal complexes, particularly those of rhodium, can catalyze the insertion of carbenes into C-H bonds of the indoline (B122111) ring. nih.gov Two mechanistic pathways are generally proposed for this transformation: a concerted pathway involving a three-centered transition state and a stepwise pathway proceeding through a zwitterionic intermediate. nih.gov The regioselectivity of these insertion reactions can be influenced by both steric and electronic factors of the substrate and the catalyst. nih.gov

Table 2: Overview of Metal-Catalyzed Reactions for Indolin-2-one Systems

| Metal Catalyst | Reaction Type | Mechanistic Feature | Product Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Intramolecular C-H Functionalization | C-H activation process | (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones | acs.org |

| Copper (Cu) | Oxidative Sulfenylation/Alkylation | One-pot C-S and C-C bond formation | C3-alkylated 3-thioxyindolin-2-ones | rsc.org |

| Cobalt (Co) | C(sp²)-H Amidation | C-H activation/amidation | Indolin-2-ones | researchgate.net |

| Rhodium (Rh) | Carbene Insertion | Concerted or stepwise C-H insertion | Functionalized Indolines | nih.gov |

Exploration of Rearrangement and Cycloaddition Reactions

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Its reactivity, particularly at the C3 position, allows for a diverse range of chemical transformations. This section explores the rearrangement and cycloaddition reactions of indolin-2-one systems, with a focus on derivatives such as this compound. These reactions are crucial for the construction of complex spirocyclic and fused-ring systems, which are often associated with significant biological activity.

One of the key reactive intermediates derived from 3-substituted oxindoles is the 3-alkylidene-2-oxindole. These electron-deficient alkenes are excellent substrates for various cycloaddition reactions, most notably [3+2] cycloadditions with a range of 1,3-dipoles. The transformation of a 3-benzyl-substituted oxindole (B195798), such as this compound, to the corresponding 3-alkylidene derivative can be achieved through condensation reactions, thereby opening up pathways to a variety of heterocyclic systems.

A prominent class of reactions involving indolin-2-one systems is the 1,3-dipolar cycloaddition. These reactions typically involve the in-situ generation of a 1,3-dipole, such as an azomethine ylide, which then reacts with a dipolarophile, often a 3-alkylidene-2-oxindole, to form a five-membered heterocyclic ring.

A common method for generating azomethine ylides is the decarboxylative condensation of an α-amino acid with a carbonyl compound, such as isatin. The resulting ylide can then undergo a [3+2] cycloaddition with a suitable dipolarophile. nih.gov This approach has been successfully employed to synthesize a wide array of spiro[pyrrolidine-3,3'-oxindoles]. nih.govnih.gov For instance, the three-component reaction of isatin, an α-amino acid, and a dipolarophile provides a direct route to these complex spirocyclic scaffolds with high diastereoselectivity. nih.gov

The general mechanism for the 1,3-dipolar cycloaddition of an azomethine ylide with a 3-alkylidene-2-oxindole is depicted below. The reaction is initiated by the formation of the azomethine ylide from isatin and an α-amino acid. This is followed by the cycloaddition of the ylide to the electron-deficient double bond of the 3-alkylidene-2-oxindole, leading to the formation of the spiro-pyrrolidinyl-oxindole product.

Table 1: Examples of Three-Component 1,3-Dipolar Cycloaddition Reactions for the Synthesis of Spiropyrrolizidine Oxindoles nih.gov

| Entry | Isatin (1) | α-Amino Acid (2) | Dipolarophile (3) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Isatin | L-Proline | Dimethyl maleate | 4a | 87 | 99:1 |

| 2 | N-Methylisatin | L-Proline | Dimethyl maleate | 4b | 99 | >99:1 |

| 3 | 5-Bromoisatin | L-Proline | Dimethyl maleate | 4c | 95 | >99:1 |

| 4 | 5-Chloroisatin | L-Proline | Dimethyl maleate | 4d | 96 | >99:1 |

| 5 | 5-Fluoroisatin | L-Proline | Dimethyl maleate | 4e | 93 | >99:1 |

| 6 | 5-Nitroisatin | L-Proline | Dimethyl maleate | 4f | 90 | >99:1 |

| 7 | N-Benzylisatin | L-Proline | Dimethyl maleate | 4g | 92 | 99:1 |

Another important transformation is the radical-mediated cycloaddition. For instance, 3-benzyl-2-oxindoles can undergo an FeCl3-mediated tandem radical addition/cyclization with styrene (B11656) derivatives to stereoselectively produce spirocyclohexene oxindoles. nih.govresearchgate.net This reaction proceeds through a single-electron transfer (SET) mechanism, where the 3-benzyl-2-oxindole is oxidized to a radical intermediate. researchgate.net This radical then adds to the styrene, and the resulting radical undergoes an intramolecular cyclization to form the spirocyclic product. This methodology offers a powerful tool for the construction of complex spiro-fused carbocycles from readily available starting materials. nih.govresearchgate.net

A plausible mechanism for this transformation involves the initial oxidation of the 3-benzyl-2-oxindole by FeCl3 to generate a benzylic radical. This radical then adds to the styrene derivative, forming a new radical intermediate. Subsequent intramolecular cyclization and rearomatization afford the final spirocyclohexene oxindole product with high diastereoselectivity.

Table 2: FeCl3-Mediated Radical Tandem Reactions of 3-Benzyl-2-oxindoles with Styrenes nih.gov

| Entry | 3-Benzyl-2-oxindole (1) | Styrene (2) | Product (3) | Yield (%) |

| 1 | 1a (R1=H, R2=H) | 2a (R3=H) | 3aa | 82 |

| 2 | 1b (R1=Me, R2=H) | 2a (R3=H) | 3ba | 85 |

| 3 | 1c (R1=Bn, R2=H) | 2a (R3=H) | 3ca | 80 |

| 4 | 1d (R1=H, R2=5-F) | 2a (R3=H) | 3da | 78 |

| 5 | 1e (R1=H, R2=5-Cl) | 2a (R3=H) | 3ea | 75 |

| 6 | 1f (R1=H, R2=5-Br) | 2a (R3=H) | 3fa | 73 |

| 7 | 1a (R1=H, R2=H) | 2b (R3=4-Me) | 3ab | 83 |

| 8 | 1a (R1=H, R2=H) | 2c (R3=4-OMe) | 3ac | 80 |

| 9 | 1a (R1=H, R2=H) | 2d (R3=4-F) | 3ad | 76 |

| 10 | 1a (R1=H, R2=H) | 2e (R3=4-Cl) | 3ae | 74 |

| 11 | 1a (R1=H, R2=H) | 2f (R3=4-Br) | 3af | 72 |

The indolin-2-one core can also participate in various rearrangement reactions to yield structurally diverse heterocyclic systems. A classic example is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While the classical Pictet-Spengler reaction leads to tetrahydro-β-carbolines, a related transformation can occur with isatin derivatives. For instance, the reaction of 1-(4-bromobenzyl)indoline-2,3-dione with a phenethylamine (B48288) derivative can lead to the formation of spiro[indoline-3,1′-isoquinolin]-2-ones.

The mechanism of the Pictet-Spengler reaction is believed to proceed through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form a spirocyclic intermediate. Subsequent rearrangement leads to the final product. wikipedia.orgclockss.org This reaction is a powerful method for the synthesis of complex alkaloids and related compounds.

Another notable rearrangement is the oxidative rearrangement of tetrahydro-β-carbolines to spirooxindoles, a transformation that is believed to be involved in the biosynthesis of several natural products. mdpi.com This reaction can be achieved using various oxidizing agents and provides a direct route to the spiro[indolizidine-1,3-oxindole] core. mdpi.com

Spectroscopic and Structural Elucidation Techniques in Indolin 2 One Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, (E)-3-(4-bromobenzylidene)indolin-2-one, shows characteristic signals that can be extrapolated to understand the structure of 3-(4-Bromobenzyl)indolin-2-one. For instance, the aromatic protons of the indolin-2-one core and the 4-bromobenzyl group would resonate in the downfield region, typically between δ 6.5 and 8.0 ppm. The methylene (B1212753) bridge protons (CH₂) in this compound would appear as a distinct signal, and the proton attached to the nitrogen of the indolin-2-one ring (NH) would likely present as a broad singlet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments in the molecule. For (E)-3-(4-bromobenzylidene)indolin-2-one, signals corresponding to the carbonyl carbon (C=O) of the lactam ring, the aromatic carbons, and the ethylenic carbons are observed. rsc.org In this compound, the spectrum would similarly show a characteristic signal for the carbonyl carbon around δ 170-180 ppm. The carbon atoms of the benzene (B151609) rings would appear in the aromatic region (δ 110-150 ppm), and the methylene carbon would have a signal in the aliphatic region.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Indolin-2-one Derivative.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 8.02 (s, 1H) | Aromatic H |

| 7.72 (s, 1H) | Aromatic H | |

| 7.63 – 7.51 (m, 5H) | Aromatic H | |

| 7.25 – 7.21 (m, 1H) | Aromatic H | |

| 6.91 – 6.86 (m, 2H) | Aromatic H | |

| ¹³C | 168.9 | C=O |

| 143.6, 134.8, 134.2, 132.3, 131.8, 130.9, 128.6, 123.4, 123.0, 121.7, 121.1, 110.7 | Aromatic C |

Data for (E)-3-(4-bromobenzylidene)indolin-2-one. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition.

The presence of bromine is particularly distinctive in a mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic M and M+2 isotopic pattern for any fragment containing a bromine atom, where the two peaks are of similar intensity and separated by two mass units. This isotopic signature serves as a clear indicator of the presence of bromine in the molecule and its fragments. The fragmentation of this compound would likely involve cleavage of the bond between the indolin-2-one core and the 4-bromobenzyl group, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.puborgchemboulder.comdocbrown.info The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected in the region of 1680-1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the five-membered lactam ring in the indolin-2-one moiety. The N-H stretching vibration of the amide group would appear as a band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically give rise to absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3200-3400 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (CH₂) | Stretching | <3000 |

| Carbonyl (C=O) | Stretching | 1680-1720 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-Br | Stretching | <800 |

X-ray Crystallography for Definitive Molecular Structure Determination

While spectroscopic methods provide powerful evidence for the structure of a molecule, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in a solid-state. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

Computational and Theoretical Chemistry Studies of 3 4 Bromobenzyl Indolin 2 One and Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.govsmu.edu For molecules in the indolin-2-one class, DFT calculations, often using functionals like B3LYP with basis sets such as 6–311++G (d, p), are performed to predict molecular properties and reactivity. irjweb.comnih.gov These studies provide foundational data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Furthermore, DFT is used to calculate reactivity descriptors that help in understanding the chemical behavior of the compound. nih.gov These descriptors, derived from the optimized electronic structure, offer a quantitative measure of a molecule's propensity to participate in chemical reactions.

Table 1: Representative DFT-Calculated Reactivity Descriptors for an Indolin-2-one Analog Note: These values are illustrative for a representative molecule from the indolin-2-one class and are based on typical findings from DFT studies.

| Descriptor | Symbol | Typical Calculated Value | Significance |

| Ionization Potential | IP | ~6.0 eV | Energy required to remove an electron; indicates electron-donating ability. nih.gov |

| Electron Affinity | EA | ~1.5 eV | Energy released upon gaining an electron; indicates electron-accepting ability. nih.gov |

| Chemical Hardness | η | ~2.25 eV | Resistance to change in electron distribution. |

| Electronegativity | χ | ~3.75 eV | Power to attract electrons in a covalent bond. nih.gov |

| Electrophilicity Index | ω | ~3.1 eV | A measure of the molecule's ability to act as an electrophile. nih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.bryoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. irjweb.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater tendency for the molecule to undergo charge transfer. wikipedia.orgwuxibiology.com Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For indolin-2-one analogs, the HOMO is often localized on the electron-rich parts of the indolinone ring system, while the LUMO may be distributed across the carbonyl group and the attached benzyl (B1604629) ring, indicating how the molecule might interact with biological targets.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Indolin-2-one Analog Note: Values are hypothetical but representative of compounds in this class based on computational studies.

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -6.1 | Corresponds to the ability to donate an electron. irjweb.com |

| LUMO | -1.6 | Corresponds to the ability to accept an electron. irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.5 | Reflects chemical reactivity and kinetic stability. irjweb.com |

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the potential mechanism of action of a molecule like 3-(4-Bromobenzyl)indolin-2-one by modeling its interaction with biological targets. nih.govresearchgate.net

For indolin-2-one analogs, molecular docking studies are frequently performed to predict how they fit into the binding sites of protein kinases, which are common targets for this class of compounds. nih.govnih.gov These simulations can reveal the most stable binding pose, or conformation, of the ligand within the receptor's active site. For example, studies on similar 3-substituted indolin-2-ones have suggested that these compounds can bind within the ATP-binding pocket of receptor tyrosine kinases (RTKs). nih.gov

Once a binding mode is predicted, the specific intermolecular forces that stabilize the ligand-receptor complex are analyzed. duke.edu These non-covalent interactions are crucial for the ligand's affinity and biological activity. For indolin-2-one derivatives docked into kinase active sites, several key interactions are commonly observed:

Hydrogen Bonds: The lactam NH and carbonyl oxygen of the indolin-2-one core are well-positioned to form hydrogen bonds with amino acid residues in the hinge region of the kinase, a critical interaction for many kinase inhibitors.

Hydrophobic Interactions: The aromatic rings of the indolinone scaffold and the benzyl substituent engage in hydrophobic and π-π stacking interactions with nonpolar residues in the active site. researchgate.net These interactions are vital for anchoring the ligand within the binding pocket.

Halogen Bonds: The bromine atom on the benzyl group can potentially form halogen bonds with electron-donating atoms (like oxygen or nitrogen) on the protein, further enhancing binding affinity.

Table 3: Common Intermolecular Interactions for Indolin-2-one Scaffolds in Kinase Binding Sites Note: This table summarizes typical interactions observed in molecular docking studies of indolin-2-one analogs.

| Part of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Indolin-2-one NH group | Hydrogen Bond Donor | Cysteine, Aspartate (Hinge Region) |

| Indolin-2-one C=O group | Hydrogen Bond Acceptor | Alanine, Leucine (Hinge Region) |

| Indolinone Ring System | Hydrophobic, π-π Stacking | Valine, Leucine, Phenylalanine |

| 4-Bromobenzyl Group | Hydrophobic, Halogen Bond | Leucine, Isoleucine, Aspartate |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. mdpi.com These models create a mathematical relationship that can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. nih.gov

For a series of indolin-2-one analogs, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can be performed. nih.gov In these analyses, the molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. The models then generate contour maps that visualize regions around the molecular scaffold where modifications are likely to increase or decrease activity. For instance, a QSAR model might indicate that adding a bulky, electron-withdrawing group at a specific position on the benzyl ring of this compound would enhance its inhibitory activity against a particular target. These insights provide a rational basis for lead optimization in drug discovery projects. nih.gov

Correlation of Structural Descriptors with Molecular Interaction Potency

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models rely on calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties. For the indolin-2-one scaffold, QSAR models have been instrumental in predicting the therapeutic potential of its derivatives. neliti.com

In a typical QSAR study, descriptors are categorized into several classes, including topological, spatial, thermodynamic, and electronic indices. nih.gov For a series of 30 indole (B1671886) derivatives analyzed for their anti-proliferative activity against human breast cancer cells (MCF-7), a QSAR model was developed using descriptors calculated through Density Functional Theory (DFT) and other software. neliti.com Such studies help to identify the key molecular features that govern the potency of these compounds.

Key structural descriptors that often correlate with the molecular interaction potency of indolin-2-one analogs include:

Thermodynamic Descriptors: The heat of formation, which indicates the stability of the molecule, has been shown to have a relationship with inhibitory activity. nih.gov

Spatial/Steric Descriptors: The area of the molecular shadow (projection of the molecule in a plane) can be inversely proportional to inhibitory activity, suggesting that molecular shape and bulk are critical. nih.gov

Electronic Descriptors: The partial negative surface area of a molecule can be directly proportional to its inhibitory activity, highlighting the importance of electrostatic interactions with the biological target. nih.gov

These relationships are often expressed in a mathematical equation that allows for the prediction of biological activity for newly designed compounds. The validation of these models is crucial and is typically performed using cross-validation techniques and external test sets to ensure their predictive power. nih.gov

| Structural Descriptor Type | Specific Descriptor Example | Correlation with Biological Activity |

|---|---|---|

| Thermodynamic | Heat of Formation | Can be directly or inversely correlated with inhibitory potency, depending on the specific molecular series and biological target. nih.gov |

| Spatial / Steric | Molecular Shadow Area (XZ plane) | Often inversely proportional to inhibitory activity, indicating that a specific molecular shape is required for optimal binding. nih.gov |

| Electronic | Partial Negative Surface Area (PNSA) | Frequently shows a positive correlation with inhibitory activity, suggesting that increased negative electrostatic potential enhances interaction with the target. nih.gov |

| Topological | Topological Indices | Used to describe molecular branching and connectivity, which can influence how a molecule fits into a binding pocket. mdpi.com |

Analysis of Substituent Electronic and Steric Effects on Molecular Function

The biological function of the indolin-2-one scaffold is highly sensitive to the nature and position of its substituents. The electronic effects (electron-donating or electron-withdrawing nature) and steric effects (size and shape) of these substituents play a critical role in modulating the compound's interaction with its biological targets. nih.govresearchgate.netresearcher.lifex-mol.net

For instance, in the context of anti-inflammatory activity, indolin-2-one derivatives with electronegative groups such as chloro (Cl), bromo (Br), and trifluoromethyl (CF₃) have demonstrated significant suppression of nitric oxide secretion. mdpi.com This suggests that electron-withdrawing substituents can enhance the potency of these compounds for certain targets.

Studies on indolin-2-one derivatives as anticancer agents have provided detailed insights into these effects:

Halogen Substitution: The introduction of halogen atoms is a common strategy to enhance the potency of pharmaceutical compounds. nih.gov In a series of 3-substituted-indolin-2-ones, replacing a methyl group on an attached pyrrole (B145914) ring with a chlorine atom led to higher antitumor activity. nih.gov Furthermore, modifying the C-5 position of the indolin-2-one ring itself showed that a chloro substituent was more potent than fluoro, bromo, hydrogen, or methyl groups against the A549 non-small cell lung cancer cell line. mdpi.com

Steric Hindrance: The size of the substituent group can introduce steric hindrance, which may either be beneficial or detrimental to activity. Bulky substituents on a phenyl ring at the C-3 position of indolin-2-ones have been found to confer high selectivity toward certain receptor tyrosine kinases. researchgate.net However, in other cases, increased steric bulk can lead to a decrease in activity. For example, a study noted that the secondary amine structure and low steric hindrance of a terminal ethylamino group were favorable for improving solubility and activity. nih.gov

The interplay between electronic and steric effects is complex and crucial for the rational design of potent and selective indolin-2-one-based inhibitors.

| Position of Substitution | Substituent | Observed Effect on Activity | Likely Contribution |

|---|---|---|---|

| C-5 of Indolin-2-one | -F vs. -Cl vs. -Br | Against A549 cancer cells, potency was Cl > F. The -Br substituent led to a substantial decrease in potency. mdpi.com | Electronic (electronegativity and polarizability) and Steric (atomic radius). |

| C-3 side chain (pyrrole ring) | -CH₃ vs. -Cl | Replacing a methyl group with a chlorine atom enhanced antitumor activity. nih.gov | Electronic (electron-withdrawing nature of Cl). |

| C-3 side chain (phenyl ring) | Bulky groups | Increased selectivity for specific receptor tyrosine kinases. researchgate.net | Steric (influencing the orientation in the binding pocket). |

| C-3 side chain (various) | Electronegative groups (-Cl, -Br, -CF₃) | Showed significant suppression of nitric oxide secretion. mdpi.com | Electronic (enhancing interactions with the biological target). |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics (General for Scaffold)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For the indolin-2-one scaffold, MD simulations provide critical insights into its conformational flexibility and the dynamic nature of its interactions with biological targets, such as protein kinases. nih.govmdpi.comresearchgate.net

MD simulations typically follow molecular docking studies, which predict the preferred binding orientation of a ligand within a protein's active site. The simulation then allows this static "snapshot" to evolve, revealing the stability of the predicted binding pose and the key interactions that maintain the ligand-protein complex. researchgate.net

Key applications and findings from MD simulations of the indolin-2-one scaffold and its analogs include:

Binding Pose Stability: A primary goal of MD simulations in this context is to assess the stability of the docked complex. This is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile indicates that the ligand remains securely bound in its initial predicted pose. researchgate.net

Interaction Analysis: MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. By monitoring the persistence of these interactions throughout the simulation, researchers can identify the key amino acid residues responsible for binding affinity and selectivity. nih.gov For instance, simulations can confirm the stability of crucial hydrogen bonds between the indolin-2-one core and residues in the hinge region of a kinase. nih.gov

Conformational Flexibility: Both the ligand and the protein are flexible entities. MD simulations capture the conformational changes that occur upon ligand binding. This is important for understanding how the indolin-2-one scaffold can adapt to the specific shape and electronic environment of different binding sites, which is a key aspect of its broad therapeutic utility. nih.gov

Free Energy Calculations: Advanced simulation techniques, such as metadynamics, can be used to calculate the binding free energy of a ligand to its target. rsc.org This provides a quantitative prediction of binding affinity, which is invaluable for prioritizing compounds for synthesis and experimental testing. nih.gov

Molecular Interactions and Mechanistic Insights into Biological Target Engagement of Indolin 2 One Derivatives

Receptor Tyrosine Kinase (RTK) Inhibition and Associated Molecular Mechanisms

Indolin-2-one derivatives have been extensively developed as inhibitors of receptor tyrosine kinases (RTKs), a family of enzymes crucial for signaling pathways that control cell growth, differentiation, and survival. nih.govnih.gov Dysregulation of RTK signaling is a common feature in many cancers, making them important therapeutic targets. nih.govacs.org Small molecule inhibitors based on the indolin-2-one core typically function by mimicking adenine, the core component of ATP, and thereby occupying the ATP-binding pocket of specific RTKs. scirp.org The specificity of these inhibitors is determined by the various substituents attached to the indolin-2-one nucleus. scirp.org

A primary target for many indolin-2-one-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, which plays a pivotal role in angiogenesis—the formation of new blood vessels. nih.govnih.govmdpi.com Inhibiting VEGFR can stifle tumor growth by cutting off its blood supply. nih.gov

Indolin-2-one derivatives, including those with a 3-substituted design, are recognized as potent, ATP-competitive inhibitors of VEGFR-2. scirp.org These small molecules bind to the ATP-binding site within the kinase domain of the receptor. cancertreatmentjournal.com The indolin-2-one core itself is crucial for this interaction, as the NH and C=O groups can form key hydrogen bonds with hinge region residues of the kinase, such as Glutamate 917 and Cysteine 919 in VEGFR-2. nih.gov This competitive binding prevents the phosphorylation of the receptor, thereby blocking downstream signaling cascades that lead to angiogenesis. nih.govacs.org Crystallographic data of 3-substituted indolin-2-ones bound to RTKs confirm their placement within the ATP binding pocket. nih.govacs.org

For instance, the well-known multi-kinase inhibitor Sunitinib, which features an indolin-2-one core, acts as a Type I inhibitor, binding to the active "DFG-in" conformation of VEGFR-2. nih.gov Molecular docking studies of other indolin-2-one derivatives show a similar binding mode, with the indolin-2-one scaffold anchoring the molecule in the hinge region. nih.gov

The substituent at the C-3 position of the indolin-2-one ring is a critical determinant of both the potency and selectivity of VEGFR inhibition. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that modifications at this position significantly influence the compound's interaction with the kinase. nih.govacs.org

Key findings from these studies include:

3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-ones have shown high specificity for VEGFR (Flk-1) RTK activity. nih.govacs.org

3-(Substituted benzylidenyl)indolin-2-ones that contain bulky groups on the phenyl ring exhibit high selectivity towards other RTKs like EGFR and Her-2. nih.govacs.org

Compounds with an extended side chain at the C-3 position have demonstrated high potency and selectivity against both PDGF and VEGF (Flk-1) RTKs. nih.govacs.org

The introduction of a propionic acid functionality attached to a pyrrole (B145914) ring at the C-3 position has led to potent inhibitors of VEGFR, FGFR, and PDGFR RTKs, with some compounds showing IC₅₀ values in the nanomolar range. acs.org

The nature of the substituent on the C-5 position of the indolin-2-one ring also modulates activity, where its effect is highly dependent on the C-3 substituent. nih.govcancertreatmentjournal.com For example, introducing a hydroxyl (-OH) or sulfhydryl (-SH) group at C-5 can significantly enhance inhibitory activity against VEGFR-2. cancertreatmentjournal.com

Table 1: Impact of C-3 Substitutions on VEGFR-2 Inhibition

| C-3 Substituent Type | Selectivity Profile | Potency | Reference |

|---|---|---|---|

| (Five-membered heteroaryl ring)methylidenyl | High for VEGFR (Flk-1) | Submicromolar | nih.govacs.org |

| Substituted benzylidenyl (with bulky groups) | High for EGFR and Her-2 | Submicromolar | nih.govacs.org |

| Extended side chain | High for PDGF and VEGF (Flk-1) | High | nih.govacs.org |

| Pyrrole with propionic acid functionality | Inhibits VEGFR, FGFR, PDGFR | Nanomolar IC₅₀ | acs.org |

| Pyrrole-4'-formamide with N-substituents | Active against VEGFR2 | Micromolar IC₅₀ | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition and Molecular Recognition

Beyond RTKs, indolin-2-one derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and transcription. nih.govg1therapeutics.commdpi.com The structural similarities in the ATP-binding sites of CDKs and RTKs allow for the adaptation of the indolin-2-one scaffold to target these enzymes.

Sunitinib, for example, is known to inhibit CDK2 in addition to its primary RTK targets. nih.gov The indolinone ring is a crucial pharmacophoric element that can act as a competitive inhibitor of ATP binding to the catalytic pocket of CDK enzymes. mdpi.com

Research into novel indolin-2-one-based molecules has identified compounds with potent CDK inhibitory activity. For instance, a 3-hydrazonoindolin-2-one derivative was found to exhibit significant CDK2 inhibitory activity, leading to cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov Molecular docking studies suggest that these compounds can fit favorably into the ATP-binding site of CDK2. nih.gov

In another study, a series of indolinone-based derivatives were designed, and one compound, in particular, demonstrated strong inhibition against CDK2 with an IC₅₀ value of 9.39 nM, which was approximately five times more potent than the natural CDK inhibitor indirubin. mdpi.com This compound was also found to induce cell cycle arrest at the G1 phase. mdpi.com The binding of these inhibitors is often stabilized by hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the CDK. nih.govmdpi.com

Table 2: CDK Inhibitory Activity of Selected Indolin-2-one Derivatives

| Compound Type | Target CDK | IC₅₀ | Cellular Effect | Reference |

|---|---|---|---|---|

| 3-Hydrazonoindolin-2-one | CDK2/A2 | Not specified (49% inhibition) | G2/M arrest | nih.gov |

| Indolinone derivative (Compound 9) | CDK2 | 9.39 nM | G1 arrest | mdpi.com |

| Indolinone derivative (Compound 9) | CDK4 | 56.74 nM | G1 arrest | mdpi.com |

Thioredoxin Reductase (TrxR) Inhibition and Redox Pathway Modulation

A distinct and significant mechanism of action for certain indolin-2-one derivatives is the inhibition of Thioredoxin Reductase (TrxR), a key enzyme in the cellular antioxidant system. nih.govnih.govresearchgate.net TrxR is a selenoprotein, containing a rare selenocysteine (B57510) (Sec) residue in its active site, which is crucial for its catalytic activity. nih.govresearchgate.net This enzyme is vital for maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and drug resistance. nih.gov

Certain indolin-2-one compounds, particularly those possessing a Michael acceptor moiety (an α,β-unsaturated carbonyl group), have been shown to be potent inhibitors of TrxR. nih.govnih.gov The electrophilic nature of this moiety allows it to form a covalent bond with the highly nucleophilic selenocysteine residue in the C-terminal active site of TrxR. nih.govresearchgate.net This irreversible binding inactivates the enzyme. nih.gov

This targeting is selective for TrxR over other related antioxidant enzymes like glutathione (B108866) reductase. nih.govnih.gov The inhibition of TrxR by these indolin-2-one compounds leads to several downstream effects:

Oxidation of Thioredoxin (Trx) : With TrxR inhibited, oxidized Trx cannot be recycled to its reduced form, leading to an accumulation of oxidized Trx. nih.govnih.gov

Increased Oxidative Stress : The disruption of the Trx system compromises the cell's ability to scavenge reactive oxygen species, leading to increased intracellular oxidative stress. nih.govnih.gov

Activation of Apoptotic Pathways : The heightened oxidative stress can trigger signaling cascades that lead to programmed cell death (apoptosis), often involving the activation of apoptosis signal-regulating kinase 1 (ASK1) and downstream p38 and JNK MAPK signaling pathways. nih.govnih.gov

This mechanism represents a promising strategy for anticancer therapy, as it exploits the altered redox state of tumor cells and their reliance on antioxidant systems like the Trx system for survival. nih.gov

Molecular Pathways Leading to Oxidative Stress Induction

The induction of oxidative stress is a complex process involving an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage. wikipedia.orgfrontiersin.org While direct studies on the specific molecular pathways of oxidative stress induction by 3-(4-Bromobenzyl)indolin-2-one are not extensively documented in publicly available literature, the pro-oxidant activities of some indolin-2-one derivatives have been noted. nih.gov It is plausible that this compound could contribute to oxidative stress through several interconnected molecular pathways.

One potential mechanism involves the generation of ROS, which include superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). wikipedia.org These reactive species can be produced through various cellular processes. The metabolism of xenobiotics, such as certain indolin-2-one derivatives, can sometimes lead to the formation of radical intermediates that react with molecular oxygen to produce ROS. frontiersin.org

A key cellular pathway that responds to oxidative stress is the Keap1-Nrf2 pathway. nih.govnih.gov Under normal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1). nih.gov In the presence of oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. nih.gov In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase, and enzymes involved in the glutathione (GSH) and thioredoxin (Trx) systems. frontiersin.orgnih.gov While this is a defense mechanism, chronic or overwhelming ROS production induced by a compound can deplete the antioxidant capacity of the cell, leading to cellular damage.

The interaction of compounds with cellular metals can also induce oxidative stress through Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals from hydrogen peroxide. wikipedia.org The resulting oxidative damage can affect all major cellular macromolecules, including lipids (lipid peroxidation), proteins (oxidation of amino acid residues), and DNA (base modifications and strand breaks). wikipedia.orgnih.gov

Table 1: Key Cellular Components Involved in Oxidative Stress Pathways

| Component | Function | Potential Interaction with Indolin-2-one Derivatives |

| Reactive Oxygen Species (ROS) | Signaling molecules and mediators of cellular damage. | Potential for increased production during metabolic processing. |

| Keap1-Nrf2 Pathway | Master regulator of the antioxidant response. | May be activated in response to induced oxidative stress. |

| Antioxidant Enzymes (SOD, Catalase, GPx) | Detoxify reactive oxygen species. | Their expression may be upregulated via the Nrf2 pathway. |

| Glutathione (GSH) & Thioredoxin (Trx) | Key cellular antioxidant systems. | Can be depleted under conditions of high oxidative stress. |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Mechanisms

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. mdpi.comscientificarchives.com PTP1B exerts its effects by dephosphorylating the insulin receptor (IR), insulin receptor substrates (IRS), and the Janus kinase 2 (JAK2) associated with the leptin receptor. mdpi.comscientificarchives.com Inhibition of PTP1B is expected to enhance insulin sensitivity and leptin signaling. scientificarchives.comscbt.com Indolin-2-one derivatives have been explored as potential PTP1B inhibitors. nih.gov

The inhibitory mechanisms against PTP1B can be broadly categorized as competitive, non-competitive, or allosteric.

Competitive Inhibition: Competitive inhibitors typically mimic the structure of the phosphotyrosine substrate and bind to the highly conserved active site of PTP1B. mdpi.com This prevents the natural substrate from binding and being dephosphorylated. However, achieving selectivity with active site inhibitors is challenging due to the high degree of conservation in the active sites of various protein tyrosine phosphatases. nih.gov

Non-competitive and Allosteric Inhibition: Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. nih.gov This binding event induces a conformational change in the enzyme that alters the active site's geometry, thereby reducing or preventing its catalytic activity, even when the substrate is bound. nih.gov Allosteric inhibition is a form of non-competitive inhibition and offers a promising strategy for achieving inhibitor selectivity, as allosteric sites are generally less conserved across different phosphatases compared to the active site. nih.gov For instance, some inhibitors bind to a secondary, non-catalytic aryl-phosphate binding site, while others, like certain benzofuran (B130515) sulfonamide derivatives, induce conformational changes in helices α3 and α7, which in turn leads to the inactivation of the WPD loop, a key component of the catalytic machinery. nih.gov Some pyrazole (B372694) derivatives have been shown to act as non-competitive inhibitors of PTP1B. scientificarchives.com

Given that this compound possesses a bulky hydrophobic group, it is plausible that it could act as a non-competitive or allosteric inhibitor, binding to a less conserved allosteric pocket on PTP1B. This mode of inhibition could potentially offer greater selectivity over other protein tyrosine phosphatases.

Table 2: IC₅₀ Values of Selected Indolin-2-one and Related Derivatives against PTP1B

| Compound | PTP1B IC₅₀ (µM) | Inhibition Type |

| 4-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid (1) | 8.34 ± 1.07 | Not specified |

| Pyrazole derivative 20 | 27 ± 3 | Non-competitive |

| Pyrazole derivative 22 | 36 ± 3 | Non-competitive |

| Data is for related heterocyclic compounds, not this compound directly. scientificarchives.comnih.gov |

Topoisomerase IV Inhibition and DNA Interaction Modalities

Topoisomerase IV is a type II topoisomerase found in bacteria that plays a crucial role in DNA replication, specifically in the decatenation of daughter chromosomes following replication. nih.gov This makes it an essential enzyme for bacterial survival and a validated target for antibacterial agents. nih.gov The general mechanism of type II topoisomerases involves the creation of a transient double-strand break in one DNA segment (the G-segment) to allow another DNA segment (the T-segment) to pass through, followed by the religation of the break. mdpi.com

Inhibitors of topoisomerase IV, such as the well-known fluoroquinolones, act by stabilizing the covalent complex formed between the enzyme and the cleaved DNA. nih.gov This stabilized "cleavable complex" prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers cell death.

Novel bacterial topoisomerase inhibitors (NBTIs) represent a newer class of agents that also target topoisomerase IV but often through different binding modes than fluoroquinolones, potentially overcoming existing resistance mechanisms. nih.gov Some NBTIs have been shown to have a higher affinity for DNA gyrase, while for others, topoisomerase IV is the primary target, particularly in Gram-negative bacteria. nih.govmdpi.com

Non-Enzymatic Biomolecular Interactions and their Characterization

Investigation of DNA Binding Mechanisms

The interaction of small molecules with DNA is a critical aspect of their potential biological activity, particularly for anticancer and antimicrobial agents. These interactions can occur through several modes, including intercalation, groove binding, and electrostatic interactions. While specific studies on the DNA binding of this compound are limited, research on structurally related indolin-2-one derivatives provides insights into potential mechanisms.

A study on indolin-2-ones bearing an arylidene motif investigated their DNA binding properties using fluorescence quenching assays with ethidium (B1194527) bromide (EB) and Hoechst 33258 as DNA probes. nih.gov The observed quenching of the fluorescence of these probes upon addition of the indolin-2-one derivative suggests a competitive binding to DNA. rsc.org The calculated Stern-Volmer quenching constants (Ksv) indicated a moderate binding affinity. nih.gov

The planar aromatic core of the indolin-2-one structure could potentially intercalate between the base pairs of the DNA double helix. The benzyl (B1604629) and bromo substituents would likely reside in the major or minor groove of the DNA, further stabilizing the complex through hydrophobic and van der Waals interactions. The bromine atom could also participate in halogen bonding with electron-rich atoms on the DNA. Alternatively, the molecule could bind primarily within one of the DNA grooves.

Table 3: DNA Binding Constants for a Representative Arylidene Indolin-2-one Derivative

| DNA Probe | Stern-Volmer Quenching Constant (Ksv) (M⁻¹) | Implied Binding Mode |

| Ethidium Bromide (EB) | 1.35 x 10⁴ | Competitive (Suggests intercalation) |

| Hoechst 33258 | 3.05 x 10⁴ | Competitive (Suggests groove binding) |

| Data for compound 4d from a study on arylidene indolin-2-ones. nih.gov |

Protein-Ligand Interactions with Non-Enzymatic Targets (e.g., Bovine Serum Albumin (BSA))

Bovine serum albumin (BSA) is a major transport protein in the circulatory system and is often used as a model protein to study the interaction of potential drug candidates with plasma proteins. rsc.orgmdpi.com These interactions are crucial as they affect the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. The binding of this compound and its derivatives to BSA can be characterized using various spectroscopic and computational techniques.

Fluorescence spectroscopy is a primary tool for these investigations. mdpi.comnih.gov BSA exhibits intrinsic fluorescence due to its tryptophan residues. nih.gov The quenching of this fluorescence upon the addition of a ligand, such as an indolin-2-one derivative, indicates an interaction. The mechanism of quenching can be either static (due to the formation of a ground-state complex between the ligand and BSA) or dynamic (resulting from collisional encounters). mdpi.com Static quenching is often characterized by a decrease in the binding constant with increasing temperature. nih.gov

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined from temperature-dependent fluorescence quenching experiments. These parameters provide insights into the nature of the binding forces. For instance, a negative ΔH and ΔS often suggest that van der Waals forces and hydrogen bonding are the primary drivers of the interaction. mdpi.com

Molecular docking studies can further elucidate the binding mode by predicting the specific binding site on BSA and the key amino acid residues involved in the interaction. mdpi.com For many ligands, the binding occurs within one of the two main drug-binding sites of albumin, Site I (in subdomain IIA) or Site II (in subdomain IIIA). mdpi.com The 4-bromobenzyl moiety of this compound would likely favor binding within a hydrophobic pocket of BSA.

Table 4: Representative Binding and Thermodynamic Parameters for Ligand-BSA Interactions

| Parameter | Value | Interpretation |

| Binding Constant (Ka) | ~10⁴ - 10⁶ M⁻¹ | Indicates moderate to strong reversible binding. nih.govnih.gov |

| Number of Binding Sites (n) | ~1 | Suggests a 1:1 interaction stoichiometry. mdpi.com |

| ΔG | Negative | Spontaneous binding process. mdpi.com |

| ΔH & ΔS | Negative | Enthalpy-driven process, with van der Waals forces and hydrogen bonds being significant. mdpi.com |

| These are representative values from studies on various indolin-2-one and other heterocyclic derivatives binding to BSA. nih.govmdpi.comnih.govnih.gov |

Mechanistic Elucidation of Cellular Pathway Modulation at a Molecular Level

The modulation of cellular pathways by this compound can be understood by integrating its interactions with various molecular targets. While direct and comprehensive studies on this specific molecule are not widely available, a mechanistic picture can be constructed based on the known activities of the indolin-2-one scaffold and its derivatives.

The biological effects of this compound likely stem from its ability to interact with multiple protein targets, leading to the perturbation of several signaling cascades. For example, if the compound inhibits PTP1B, it would lead to an increase in the phosphorylation status of the insulin receptor and its substrates. scientificarchives.com This would enhance the downstream signaling of the PI3K/Akt pathway, which is involved in glucose metabolism and cell survival.

The potential for this compound to induce oxidative stress suggests an interaction with cellular redox systems. nih.gov An increase in ROS levels can act as a signaling event, activating stress-response pathways like the MAPK (mitogen-activated protein kinase) and Nrf2 pathways. nih.gov However, excessive ROS can also lead to cellular damage and apoptosis.

Furthermore, if this compound interacts with DNA and inhibits topoisomerases, it would directly interfere with DNA replication and transcription. nih.govnih.gov The stabilization of topoisomerase-DNA cleavage complexes would trigger a DNA damage response, leading to cell cycle arrest and, in many cases, apoptosis. researchgate.net

Table 5: Summary of Potential Molecular Mechanisms and Cellular Consequences

| Molecular Interaction | Cellular Pathway Modulated | Potential Cellular Outcome |

| PTP1B Inhibition | Insulin/Leptin Signaling (e.g., PI3K/Akt) | Enhanced glucose uptake, altered metabolism, potential anti-diabetic effects. |

| ROS Induction | Nrf2/ARE, MAPK pathways | Oxidative stress response, potential for cytotoxicity at high levels. |

| Topoisomerase IV Inhibition | DNA Replication/Repair | Cell cycle arrest, apoptosis, potential antibacterial activity. |

| DNA Binding | Transcription, Replication | Altered gene expression, cytotoxicity. |

| BSA Binding | Pharmacokinetics | Modulation of bioavailability and distribution in vivo. |

Molecular Basis of Apoptosis Pathway Modulation (e.g., Caspase Activation, BAX/Bcl-2 Expression Regulation)

Indolin-2-one derivatives engage with the core machinery of apoptosis, primarily through the intrinsic or mitochondrial pathway. This engagement is characterized by a significant alteration in the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

A key mechanism involves the upregulation of the pro-apoptotic protein BAX and the concurrent downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.comnih.gov This shift in the BAX/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane. mdpi.com The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. nih.gov Activated caspase-9 then proceeds to cleave and activate executioner caspases, most notably caspase-3. nih.govmdpi.comnih.gov The activation of caspase-3 is a pivotal point in the apoptotic cascade, as it is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net

Studies on various indolin-2-one derivatives have consistently demonstrated this mechanistic pathway. For instance, certain novel indolin-2-one derivatives have been shown to initiate mitochondrial apoptosis by modulating the BAX/Bcl-2 protein levels, leading to the activation of caspase-3 and subsequent PARP cleavage in cancer cells. nih.govresearchgate.net Similarly, another derivative, 17a, was found to increase the expression of BAX by 2.7-fold while decreasing the expression of Bcl-2 by 1.9-fold, and it also upregulated the levels of caspase-3 and -9 by 6.9-fold and 3.7-fold, respectively. mdpi.com Furthermore, compound 6n, a hydrazono-indolin-2-one derivative, was reported to increase the expression of caspase-3, caspase-9, cytochrome C, and BAX, while decreasing the expression of Bcl-2. nih.gov

The table below summarizes the effects of selected indolin-2-one derivatives on key apoptosis-related proteins.

| Compound/Derivative | Target Protein | Effect | Fold Change/Observation | Cell Line |

| Novel Indolin-2-one Derivatives (6a-d) | BAX | Upregulation | Not specified | Malignant Mesothelioma, Breast, and Colon Cancer |

| Novel Indolin-2-one Derivatives (6a-d) | Bcl-2 | Downregulation | Not specified | Malignant Mesothelioma, Breast, and Colon Cancer |

| Novel Indolin-2-one Derivatives (6a-d) | Caspase-3 | Activation | Not specified | Malignant Mesothelioma, Breast, and Colon Cancer |

| Derivative 17a | BAX | Upregulation | 2.7-fold | HepG2 |

| Derivative 17a | Bcl-2 | Downregulation | 1.9-fold | HepG2 |

| Derivative 17a | Caspase-3 | Upregulation | 6.9-fold | HepG2 |

| Derivative 17a | Caspase-9 | Upregulation | 3.7-fold | HepG2 |

| Compound 6n | BAX | Upregulation | Not specified | MCF-7 |

| Compound 6n | Bcl-2 | Downregulation | Not specified | MCF-7 |

| Compound 6n | Caspase-3 | Upregulation | Not specified | MCF-7 |

| Compound 6n | Caspase-9 | Upregulation | Not specified | MCF-7 |

| Compound 6n | Cytochrome C | Upregulation | Not specified | MCF-7 |

Regulation of Cell Cycle Progression via Molecular Interactions

Indolin-2-one derivatives have been shown to exert significant control over cell cycle progression, primarily by inducing cell cycle arrest at specific phases. This regulation is achieved through molecular interactions with key proteins that govern the cell cycle checkpoints.

Several studies have highlighted the ability of these derivatives to cause cell cycle arrest in the S phase or G2/M phase. nih.govresearchgate.netwhiterose.ac.uk For example, a series of novel indolin-2-one derivatives were found to induce S phase arrest, which was associated with an increase in the expression of the cyclin-dependent kinase inhibitors (CDKIs) p21 and p27. nih.govresearchgate.net These CDKIs play a crucial role in negatively regulating the activity of cyclin-CDK complexes, thereby halting cell cycle progression.

In another study, a cyclopropylurea derivative of indolin-2-one, compound 8a, was shown to induce G2/M cell cycle arrest in breast cancer cells. whiterose.ac.uk This was followed by apoptotic and necrotic cell death. The molecular mechanism often involves the inhibition of specific cyclin-dependent kinases (CDKs). For instance, some indolin-2-one derivatives have been developed as selective inhibitors of Aurora B kinase, a key regulator of mitosis. whiterose.ac.ukresearchgate.net By inhibiting Aurora B kinase, these compounds disrupt the proper formation of the mitotic spindle, leading to G2/M arrest.

Furthermore, some derivatives have been observed to induce a G0/G1 phase arrest. A novel bromophenol derivative containing an indolin-2-one moiety, BOS-102, was found to effectively induce G0/G1 cell cycle arrest in human lung cancer cells by targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.gov

The table below details the effects of various indolin-2-one derivatives on cell cycle progression and associated molecular targets.

| Compound/Derivative | Effect on Cell Cycle | Molecular Target(s) | Cell Line(s) |

| Novel Indolin-2-one Derivatives (6a-d) | S Phase Arrest | p21, p27 | Malignant Mesothelioma, Breast, and Colon Cancer |

| Compound 8a | G2/M Arrest | Aurora B Kinase | MDA-MB-468 (Breast Cancer) |

| Derivative 17a | S Phase Arrest | Not specified | HepG2 |

| BOS-102 | G0/G1 Arrest | Cyclin D1, CDK4 | A549 (Lung Cancer) |

Molecular Mechanisms of Inflammatory Pathway Modulation (e.g., COX, LOX, TNF-α, IL-6 Inhibition)

Indolin-2-one derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.

Several indolin-2-one derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of prostaglandins (B1171923) and leukotrienes, respectively—potent mediators of inflammation. scispace.com For instance, a series of novel indole-2-one derivatives were synthesized and shown to inhibit the expression of COX-2 in LPS-stimulated macrophages. dovepress.com

In addition to targeting these enzymes, indolin-2-one derivatives can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). dovepress.comnih.govmdpi.com Studies have shown that certain derivatives can inhibit the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages in a concentration-dependent manner. dovepress.comnih.gov For example, 3-(3-hydroxyphenyl)-indolin-2-one was found to significantly suppress the production and mRNA expression of both TNF-α and IL-6. nih.govmdpi.com

The underlying molecular mechanism for this cytokine suppression often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com The NF-κB pathway is a critical regulator of the transcription of many pro-inflammatory genes, including those for TNF-α and IL-6. mdpi.com The derivative 3-(3-hydroxyphenyl)-indolin-2-one was shown to inhibit the LPS-induced phosphorylation of Akt, MAPKs (JNK, ERK, and p38), and components of the NF-κB pathway, such as IκBα and p65. mdpi.com

The table below provides an overview of the anti-inflammatory effects of specific indolin-2-one derivatives.

| Compound/Derivative | Target Pathway/Molecule | Effect | Model System |

| 3-(3-hydroxyphenyl)-indolin-2-one | TNF-α, IL-6 | Inhibition of production and mRNA expression | LPS-stimulated RAW264.7 macrophages |

| 3-(3-hydroxyphenyl)-indolin-2-one | Akt, MAPKs (JNK, ERK, p38), NF-κB (IκBα, p65) | Inhibition of phosphorylation | LPS-stimulated RAW264.7 macrophages |

| Indole-2-one derivative 7i | TNF-α, IL-6, COX-2, iNOS | Inhibition of expression | LPS-stimulated macrophages |

Future Directions and Advanced Design Principles for Indolin 2 One Derivatives

Rational Scaffold Modification and Bioisosteric Replacements for Enhanced Target Specificity

Rational drug design aims to optimize the therapeutic properties of a lead compound by making targeted modifications to its chemical structure. For indolin-2-one derivatives, this involves altering the core scaffold and employing bioisosteric replacements to enhance interactions with specific biological targets.

Scaffold Modification: The indolin-2-one structure can be systematically altered to improve its pharmacological profile. Modifications often target kinase inhibition, a key mechanism in cancer therapy. nih.gov For instance, introducing different substituents at various positions on the indolin-2-one ring can significantly impact a compound's activity. One study demonstrated that adding a phenylsulfonamido group at the C-5 position and a carboxyethyl group at the C-3' position of a pyrrole-indolin-2-one derivative resulted in selective inhibition of Aurora A kinase over Aurora B. researchgate.net

Bioisosteric Replacement: Bioisosteric replacement is a strategy used to swap one functional group for another with similar physical or chemical properties, with the goal of improving the compound's biological activity. nih.gov In the context of indolin-2-one derivatives, this technique has been successfully used to enhance potency and selectivity. For example, replacing an acylureido moiety with a malonamido or a pyridinoylamido group in certain indolin-2-one derivatives led to potent and selective Aurora B inhibitors. sigmaaldrich.com Similarly, replacing a hydrolytically unstable amide moiety with a triazole ring in a series of p38α inhibitors resulted in a compound with moderate bioavailability and potent in-vivo activity. nih.gov